molecular formula C16H15Br2N3O B11552618 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11552618
M. Wt: 425.12 g/mol
InChI Key: TUTXVNZPZJUGID-AWQFTUOYSA-N
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Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibromo-methylphenyl group and a phenylmethylidene acetohydrazide moiety. Its molecular formula is C17H15Br2N3O, and it has an average mass of 439.14 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 3,5-dibromo-4-methylaniline with phenylmethylidene acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for environmental and safety regulations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines .

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15Br2N3O

Molecular Weight

425.12 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(3,5-dibromo-4-methylanilino)acetamide

InChI

InChI=1S/C16H15Br2N3O/c1-11-14(17)7-13(8-15(11)18)19-10-16(22)21-20-9-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+

InChI Key

TUTXVNZPZJUGID-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=CC=CC=C2)Br

Origin of Product

United States

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